Home > Products > Screening Compounds P26931 > 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one - 2194904-30-6

3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Catalog Number: EVT-2502505
CAS Number: 2194904-30-6
Molecular Formula: C24H27N3O
Molecular Weight: 373.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

    • Compound Description: CM398 is a highly selective sigma-2 receptor ligand with preferential affinity for the sigma-2 receptor compared to the sigma-1 receptor. It exhibits promising anti-inflammatory and analgesic effects in rodent models of inflammatory pain. []
    • Relevance: CM398 shares the 3,4-dihydroisoquinolin-2(1H)-yl core with the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. Both compounds feature a substituent at the 2-position of the dihydroisoquinoline moiety, suggesting potential for similar biological activity. []

    N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    • Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier compounds in its class. It exhibits promising anti-cancer activity and has received IND approval from the NMPA. []
    • Relevance: Hu7691 contains a 1-methyl-1H-pyrazol-yl substituent, although at the 5-position of the pyrazole ring, similar to the 1-methyl-1H-pyrazol-4-yl substituent present in 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. The presence of this shared pharmacophore suggests the potential for similar biological activity. []

    5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

    • Compound Description: This series of twelve novel biheterocyclic compounds were synthesized by cyclocondensation reactions and characterized using NMR spectroscopy and mass spectrometry. []
    • Relevance: These compounds feature a 5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold. The presence of the substituted dihydropyrazole ring system in these compounds highlights the potential relevance of this structural motif to the activity of the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. []

    Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

    • Compound Description: These pyrazolo-bridged quinolone derivatives were synthesized via a one-pot three-component reaction using [BMIM]BF4 as a green reaction medium. Several compounds in this series demonstrated good cytotoxic activity against HeLa and DU145 cancer cells. Notably, compound 4d showed promising activity (IC50 = 8.5 μM against DU145 and 8.9 μM against HeLa cells) and exhibited good binding energy in molecular docking studies with human checkpoint kinase 1. []
    • Relevance: These compounds share the 1H-pyrazol-5-yl substituent with the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, suggesting potential for similar biological activity. []

    4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines and 4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2-ones

    • Compound Description: These novel dihydropyridine and dihydropyrimidone derivatives, synthesized through Hantzsch and Bignelli cyclization reactions, were investigated for their antimicrobial properties. Notably, compounds 2a, 3d, 3e, and 3f demonstrated significant activity. []
    • Relevance: These compounds share a common structural motif with the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, featuring a substituted pyrazole ring. The presence of this shared pharmacophore suggests these compounds might exhibit similar biological activity. []

    5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

    • Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, incorporating a thieno[2,3-d]pyrimidine moiety, was efficiently synthesized in a one-pot reaction catalyzed by FeCl3-SiO2. []
    • Relevance: Although this compound and 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one differ in their core structures, they both incorporate a phenyl-substituted pyrazole ring, suggesting potential for overlapping biological activity. []

    4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives

    • Compound Description: This series of six 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives were synthesized via condensation reactions, employing sodium acetate, acetic anhydride, and zinc oxide as a catalyst. Antimicrobial evaluation of these compounds revealed that the bromine-substituted derivative exhibited a notable activity profile. []
    • Relevance: These compounds share the 1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl moiety with the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, indicating a potential for similar biological activities. []

    Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    • Compound Description: This compound was synthesized through a straightforward three-component reaction using ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid. It was characterized using elemental analysis, IR, 1H-NMR, and mass spectrometry. []
    • Relevance: Both this compound and 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one incorporate a 1-phenyl-1H-pyrazol-yl moiety, although with different substitution patterns, suggesting potential for shared biological activities. []

    (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

    • Compound Description: These title compounds were synthesized through an aldol condensation reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde. Interestingly, (E)-3-(2,5-dimethoxyphenyl)-1-{[(4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)]}prop-2-en-1-one was obtained as the major product, while (E)-3-(2,5-dimethoxyphenyl)-1-{[(4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)]}prop-2-en-1-one was isolated as a side product resulting from vinylogous aldol condensation. []
    • Relevance: While not structurally identical, these compounds share a common scaffold with the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, both containing a tetrahydropyrimidine core. This structural similarity might suggest potential for overlapping biological activities. []

    Bisspiro[naphthalene-2(1H),3′-(3H)pyrazol]-1-one-containing compounds

    • Compound Description: These compounds were synthesized via a 1,3-dipolar cycloaddition reaction between bis{[4-(3,4-dihydro-(2H)-naphthalen-1-oxo-2-yl)methyl-idenephenyl]oxy}alkanes or bis{[2-(3,4-dihydro-(2H)-naphthalen-1-oxo-2-yl)methylidenephenyl]oxy}alkanes and nitrilimines, generated in situ from the corresponding hydrazonoyl chlorides. []
    • Relevance: These compounds highlight the reactivity and potential applications of the pyrazole ring system, similar to the 1-methyl-1H-pyrazol-4-yl substituent present in 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. The cycloaddition reactions used to synthesize these compounds demonstrate the versatility of pyrazole as a building block in organic synthesis. []

    6-Methyl-4-phenyl-5-(substituted-5-phenyl-4H-pyrazol-3-yl)-3,4-dihydropyrimidine-2(1H)-thione derivatives

    • Compound Description: These pyrazole-based pyrimidine scaffolds were synthesized to investigate their potential applications in drug discovery, particularly for AIDS chemotherapy, due to the known pharmacological importance of pyrimidine and pyrazole nuclei. []
    • Relevance: These compounds, like 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, highlight the significance of incorporating a pyrazole ring within a larger molecular framework for potential therapeutic applications. The study emphasizes the potential of these pyrazole-pyrimidine hybrids as candidates for further biological evaluation and drug discovery endeavors. []

    3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

    • Compound Description: This 2,3-disubstituted benzopyrimidinone, containing three distinct biodynamic moieties, was unexpectedly synthesized directly from 2-amino-4-(3,4-dimethylphenyl)thiazole and N-(2-hydroxybenzylidine)anthranilic acid in the presence of phosphorus oxychloride. The structure was confirmed by X-ray diffraction. []
    • Relevance: The 3,4-dimethylphenyl substituent in this compound is also present in the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. This structural similarity suggests these compounds might exhibit similar biological activities. []

    trans-3-(5-Methylisoxazol-3-yl)-3,4-dihydro-2H-naphtho(2,3-e)(1,3)oxazines

    • Compound Description: This study focused on a green and diastereoselective approach for synthesizing trans-3-(5-methylisoxazol-3-yl)-3,4-dihydro-2H-naphtho(2,3-e)(1,3)oxazines, employing nano-SiO2/HClO4 as a catalyst in an aqueous medium. This method offers a simple and efficient route for synthesizing these heterocyclic compounds. []
    • Relevance: While structurally different from 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, the study emphasizes the application of green chemistry principles in synthesizing complex heterocyclic molecules, which is relevant to the development and optimization of synthetic routes for a wide range of compounds, including the target compound. []

    1-(4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-3-methyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one derivatives

    • Compound Description: These disperse dyes were synthesized from 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine and ethyl arylazoacetoacetates and their application to polyester fabrics was evaluated, including assessment of their absorption spectral characteristics, fastness properties, and color assessment. []
    • Relevance: The use of a pyrazolo[3,4-c]pyridazine core in these dyes showcases the versatility of heterocyclic compounds as building blocks for functional molecules. This approach can be extended to the synthesis and investigation of other pyrazole-containing compounds, including the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, potentially leading to the discovery of novel materials with useful properties. []

    5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl]-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives

    • Compound Description: These compounds were synthesized and evaluated for their antioxidant activity. The synthesis involved a multistep process starting with the Biginelli reaction to form a pyrimidine core, followed by the introduction of an oxadiazole ring and finally, the formation of the target triazine moiety. []
    • Relevance: The study highlights the synthesis and biological evaluation of a series of compounds featuring a pyrimidine core, which is structurally related to 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. This connection underscores the importance of exploring diverse chemical modifications to known pharmacophores, such as pyrimidines, to identify compounds with desirable biological activities. []

    Reduced 3,4'-bipyrazoles

    • Compound Description: These compounds were synthesized from a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde precursor through a series of reactions including chalcone formation, cyclocondensation with hydrazine, and subsequent N-formylation or N-acetylation. This synthetic sequence highlights the versatility of pyrazole derivatives as building blocks in organic synthesis. The study also investigated the crystal structures and supramolecular assembly of these bipyrazole derivatives. []
    • Relevance: This study's exploration of reduced 3,4'-bipyrazoles emphasizes the structural diversity achievable within pyrazole-containing compounds, offering valuable insights for designing and synthesizing novel molecules with potential biological activities. The findings contribute to a deeper understanding of pyrazole chemistry and its potential applications in medicinal chemistry. The shared presence of the pyrazole ring with the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, further highlights the relevance of this work. []

    Dichloro[3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamidezinc(II)

    • Compound Description: This Zn(II) complex, synthesized from a 3-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]propanamide ligand, showcases a four-coordinate Zn center with two nitrogen atoms from the ligand and two chloride ions. The crystal structure reveals a three-dimensional supramolecular network stabilized by intermolecular hydrogen bonding and π-π stacking interactions. []
    • Relevance: This research highlights the coordination chemistry of pyrazole-based ligands, underscoring their ability to form stable complexes with metal ions. While the specific complex differs from 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, it demonstrates the potential of pyrazole-containing compounds to interact with biological targets, which is relevant for exploring the pharmacological properties of such compounds. []

    N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    • Compound Description: This compound, synthesized from 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine, features a pyrazolo[3,4-b]pyridine system. The crystal structure reveals planarity in most of the system, with exceptions for two carbon atoms bearing benzamido and oxo substituents. Intermolecular hydrogen bonding involving one NH group links the molecules into chains. []
    • Relevance: This study highlights the synthesis and structural analysis of a compound containing a pyrazole ring fused to a pyridine ring, similar to the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. The structural insights from this study can be valuable in understanding the conformational preferences and potential interactions of the target compound with biological targets. []
    • Compound Description: These compounds are potent and selective spleen tyrosine kinase (SYK) inhibitors being investigated for the treatment of severe asthma. The synthesis of both compounds, labeled with Carbon-14 and deuterium, is described. []
    • Relevance: The synthesis of these SYK inhibitors involves several steps, including the use of a tert-butyl-substituted pyrazole intermediate. This structural similarity to the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, highlights the importance of the pyrazole moiety in medicinal chemistry. []
  • 4-Amino-1H-quinolin-2-ones and 6H-thiazolo[3,4-c]quinazoline-3,5-diones

    • Compound Description: This study describes the thermal reactions of 3aH,5H-thiazolo[5,4-c]quinoline-2,4-diones, leading to the formation of 4-amino-1H-quinolin-2-ones and novel 6H-thiazolo[3,4-c]quinazoline-3,5-diones. The reaction pathway depends on the substituent at the 5-position, highlighting the impact of structural modifications on chemical reactivity. []
    • Relevance: While structurally different from 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, the study showcases the synthesis and characterization of novel heterocyclic compounds. The exploration of new synthetic routes and heterocyclic scaffolds contributes to the broader field of medicinal chemistry, offering potential for discovering compounds with diverse biological activities. []

    Pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives

    • Compound Description: This study focuses on the synthesis of a variety of heterocyclic compounds, including pyrazolo[3,4‐d]pyridazines, pyrido[1,2‐a]benzimidazoles, pyrimido[1,2‐a]benzimidazoles, and triazolo[4,3‐a]pyrimidines, using 4-acetyl-5-methyl-1-phenyl-1H-pyrazole as a key starting material. []
    • Relevance: The diversity of heterocyclic compounds synthesized in this study, all derived from a pyrazole-containing starting material, highlights the versatility of pyrazole as a building block in organic synthesis. This research aligns with the interest in exploring the chemical space of pyrazole-containing compounds, such as 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, for potential medicinal applications. []

    Tetrahydroisoquinoline-Based Heterocyclic Compounds

    • Compound Description: These novel compounds, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2), demonstrated significant antiviral activity against SARS-CoV-2 in vitro. Notably, compound trans-1 exhibited potent antiviral activity with an EC50 of 3.15 μM in Vero E6 cells, comparable to chloroquine and hydroxychloroquine. []
    • Relevance: These compounds share the tetrahydroisoquinoline core with 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, suggesting potential for similar biological activities. The significant antiviral activity observed for these compounds further emphasizes the potential of exploring tetrahydroisoquinoline derivatives for medicinal applications. []

    (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

    • Compound Description: YM758 is a novel inhibitor of the "funny" If current channel (If channel) found in the sinus node of the heart, currently being developed for treating stable angina and atrial fibrillation. The study identified its metabolites in human urine, plasma, and feces after oral administration. Major metabolites included 6,7-dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124), (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459), 2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329), and the unchanged drug. []
    • Relevance: YM758 and its metabolites contain the tetrahydroisoquinoline moiety, similar to the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, highlighting the potential for analogous biological activity. The research emphasizes the importance of understanding the metabolic fate of drug candidates and provides valuable insights into the structure-activity relationships of tetrahydroisoquinoline derivatives. []

    1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'piperidine]-4-carboxylic acid

    • Compound Description: This compound and its derivatives were synthesized starting from homophthalic anhydride and a ketimine. The study focuses on the structural analysis of these spiroheterocyclic tetrahydroisoquinoline-1-ones in both water solution and crystallohydrate solid state using X-ray analysis, ab initio, and DFT calculations. []
    • Relevance: While structurally distinct from the target compound, the research provides valuable insights into the conformational preferences and structural behavior of tetrahydroisoquinoline-based compounds. Understanding these aspects is crucial for designing new molecules with specific biological activities and exploring their potential applications in medicinal chemistry. []

    Substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives

    • Compound Description: This study focused on synthesizing a series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as potential antineoplastic agents. The synthesized compounds were evaluated for their in vitro anticancer activity against the National Cancer Institute (NCI) human tumor cell line panel. []
    • Relevance: Although structurally different from 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, this research emphasizes the importance of exploring diverse heterocyclic scaffolds for discovering novel antineoplastic agents. The study highlights the potential of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as a promising class of compounds for further investigation in cancer therapy. []

    2-(2,6-Dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

    • Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor, exhibiting a 21-fold leftward shift in the cAMP response to dopamine and a Kb of 26 nM in HEK293 cells expressing the human D1 receptor. The study identified the binding site of DETQ and compared it with another D1 PAM, CID 2886111. []
    • Relevance: DETQ features a dihydroisoquinoline core, sharing structural similarities with 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. This study highlights the importance of the dihydroisoquinoline moiety in medicinal chemistry and its potential for developing compounds targeting G protein-coupled receptors (GPCRs), like the dopamine D1 receptor. []

    Pyrazoline and Pyrazole Derivatives

    • Compound Description: This study focuses on synthesizing a series of pyrazoline and pyrazole derivatives and evaluating their antibacterial and antifungal activities. The synthesis involved various reactions, including condensation, cyclization, and the use of hydrazines. The compounds were screened against a panel of Gram-negative and Gram-positive bacteria and fungi. []
    • Relevance: The study's focus on synthesizing and evaluating pyrazoline and pyrazole derivatives aligns with the interest in exploring the therapeutic potential of compounds containing these heterocycles, similar to the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. []

    4-Aminoantipyrine-Based Heterocycles

    • Compound Description: This study involves the synthesis and characterization of novel 4-aminoantipyrine-based heterocycles and their evaluation as anti-breast cancer agents. The compounds were tested against the MCF7 human breast cancer cell line. Several compounds showed significant activity, with IC50 values comparable to or better than Doxorubicin. []
    • Relevance: Although not structurally identical, the focus on developing heterocyclic compounds with anticancer properties in this study is relevant to the broader interest in exploring the medicinal chemistry of compounds containing heterocyclic scaffolds, such as the pyrazole and dihydroisoquinoline moieties found in the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. []

    (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

    • Compound Description: CIQ is a positive allosteric modulator (PAM) of the N-methyl-d-aspartate (NMDA) receptor, specifically targeting GluN2C- and GluN2D-containing subtypes. CIQ enhances the receptor's response to agonist activation without exhibiting any agonist activity on its own and has been explored as a tool compound in animal models of fear learning, schizophrenia, and Parkinson's disease. []
    • Relevance: CIQ shares the dihydroisoquinoline core with the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, highlighting the significance of this scaffold in medicinal chemistry. The research on CIQ demonstrates the potential of targeting specific NMDA receptor subtypes for therapeutic purposes. []

    6-((1R,2S)-2-Aminocyclohexylamino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,4-c]pyridine-3(2H)-one

    • Compound Description: This chemical entity, along with certain solid-state forms thereof, acts as a potent inhibitor of spleen tyrosine kinase (SYK). The compound is being investigated for its potential in treating disorders like cancer. []
    • Relevance: This compound contains a 1-methyl-1H-pyrazol-4-yl substituent, a structural feature shared with the target compound, 3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one. The presence of this common pharmacophore suggests a possible overlap in their biological activity profiles. []

    N-((2R)-1-{(3R)-6-Chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl}-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide

    • Compound Description: This amorphous, peptide-like compound shows promise as a therapeutic agent for treating diabetes. A large-scale manufacturing process has been developed, emphasizing the feasibility of producing this complex molecule for pharmaceutical applications. []

Properties

CAS Number

2194904-30-6

Product Name

3-(3,4-dimethylphenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one

Molecular Formula

C24H27N3O

Molecular Weight

373.5

InChI

InChI=1S/C24H27N3O/c1-17-8-9-19(12-18(17)2)10-11-24(28)27-15-20-6-4-5-7-22(20)23(16-27)21-13-25-26(3)14-21/h4-9,12-14,23H,10-11,15-16H2,1-3H3

InChI Key

WULBGLFTQHHNPN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.